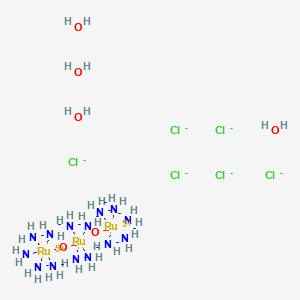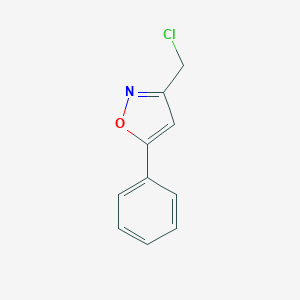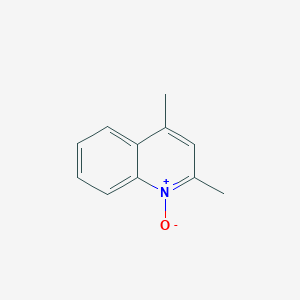
2,4-Dimethylquinoline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylquinoline 1-oxide (DMQO) is a chemical compound that has been extensively studied due to its unique properties. DMQO is a heterocyclic organic compound that has a quinoline ring with two methyl groups at positions 2 and 4, and an oxide group at position 1. DMQO has been widely used in scientific research due to its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylquinoline 1-oxide involves the generation of ROS, which can lead to damage to cellular components. 2,4-Dimethylquinoline 1-oxide generates ROS by undergoing a one-electron oxidation reaction, which produces a 2,4-Dimethylquinoline 1-oxide radical cation. The 2,4-Dimethylquinoline 1-oxide radical cation then reacts with molecular oxygen to produce superoxide anion, which can then react with other molecules to produce other ROS such as hydrogen peroxide and hydroxyl radical.
Efectos Bioquímicos Y Fisiológicos
2,4-Dimethylquinoline 1-oxide has been shown to have several biochemical and physiological effects. 2,4-Dimethylquinoline 1-oxide has been shown to induce oxidative stress in cells, which can lead to damage to cellular components such as proteins, lipids, and DNA. 2,4-Dimethylquinoline 1-oxide has also been shown to induce apoptosis in cells, which is a programmed cell death process that is important for maintaining tissue homeostasis. In addition, 2,4-Dimethylquinoline 1-oxide has been shown to activate several signaling pathways that are involved in cellular stress responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its ability to induce oxidative stress in cells, which makes it a useful tool for studying the cellular response to oxidative stress. Another advantage of using 2,4-Dimethylquinoline 1-oxide is its ability to activate several signaling pathways that are involved in cellular stress responses. One limitation of using 2,4-Dimethylquinoline 1-oxide in lab experiments is its potential toxicity, which can lead to cell death and other adverse effects.
Direcciones Futuras
There are several future directions for research involving 2,4-Dimethylquinoline 1-oxide. One direction is to further explore the signaling pathways that are activated by 2,4-Dimethylquinoline 1-oxide, and to investigate their roles in cellular stress responses. Another direction is to investigate the potential therapeutic applications of 2,4-Dimethylquinoline 1-oxide, such as its use in cancer treatment. Finally, future research could focus on developing new methods for synthesizing 2,4-Dimethylquinoline 1-oxide that are more efficient and environmentally friendly.
Métodos De Síntesis
2,4-Dimethylquinoline 1-oxide can be synthesized through several methods, including the oxidation of 2,4-dimethylquinoline with hydrogen peroxide, the oxidation of 2,4-dimethylquinoline with potassium permanganate, and the oxidation of 2,4-dimethylquinoline with lead tetraacetate. The most commonly used method for synthesizing 2,4-Dimethylquinoline 1-oxide is the oxidation of 2,4-dimethylquinoline with hydrogen peroxide.
Aplicaciones Científicas De Investigación
2,4-Dimethylquinoline 1-oxide has been widely used in scientific research due to its ability to induce oxidative stress in cells. Oxidative stress is a condition that occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of cells to detoxify them. 2,4-Dimethylquinoline 1-oxide induces oxidative stress by generating ROS, which can lead to damage to cellular components such as proteins, lipids, and DNA.
Propiedades
IUPAC Name |
2,4-dimethyl-1-oxidoquinolin-1-ium |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-7-9(2)12(13)11-6-4-3-5-10(8)11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZPVCLLJFIKNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C2=CC=CC=C12)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylquinoline 1-oxide | |
CAS RN |
14300-12-0 |
Source


|
| Record name | Quinoline, 2,4-dimethyl-, 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014300120 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







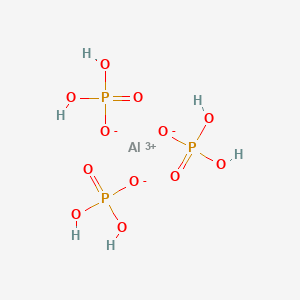
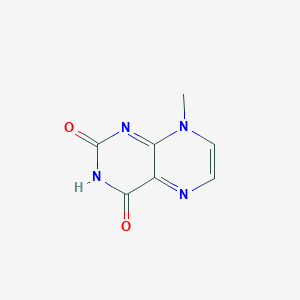
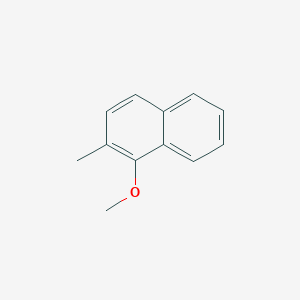

![zinc;manganese(2+);N-[2-(sulfidocarbothioylamino)ethyl]carbamodithioate](/img/structure/B76751.png)

